![molecular formula C16H20FN3O B5650497 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride
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Overview
Description
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is classified as a quinolone derivative, which is a class of synthetic antibiotics that have a broad spectrum of activity against bacterial infections. However, the focus of
Mechanism of Action
The mechanism of action of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride are still being studied. However, studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride in lab experiments are its potent anti-cancer properties and broad spectrum of activity against different types of cancer cells. However, the limitations of using this compound are its complex synthesis process and potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for research on 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride. One direction is to study the mechanism of action of this compound in more detail to better understand how it inhibits cancer cell growth. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, research can be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a synthetic compound with potential applications in various areas of scientific research. Its anti-cancer properties make it a promising candidate for cancer research, but more research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Synthesis Methods
The synthesis of 2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride is a complex process that involves several steps. The first step involves the synthesis of 2-amino-4-azepanone, which is then reacted with 8-fluoro-4-quinolinol to produce the desired compound. The final step involves the addition of hydrochloric acid to produce the dihydrochloride salt form of the compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Scientific Research Applications
2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride has potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, specifically against breast cancer cells. Studies have also shown that this compound can inhibit the growth of other cancer cells, such as lung cancer and colon cancer.
properties
IUPAC Name |
2-[(4-aminoazepan-1-yl)methyl]-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-4-13-15(21)9-12(19-16(13)14)10-20-7-2-3-11(18)6-8-20/h1,4-5,9,11H,2-3,6-8,10,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUAFMDNFMLGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC(=O)C3=C(N2)C(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminoazepan-1-YL)methyl]-8-fluoroquinolin-4-OL |
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